CCR4 Antagonist Activity: Target Engagement vs. Structurally Related Piperazinyl Pyrimidine Derivatives
In a [35S]GTPγS binding assay using human recombinant CCR4 receptor expressed in CHO cell membranes, a piperazinyl pyrimidine derivative from the same patent family as the target compound exhibited IC50 = 603 nM [1]. The target compound bears the core piperazinyl pyrimidine scaffold required for CCR4 antagonism, as claimed in EP2805947B1, where structure-activity relationship (SAR) studies demonstrate that benzoylation of the piperazine nitrogen is a key pharmacophoric feature for CCR4 binding [2]. By contrast, the closely related 2-methyl analog (Hit2Lead 9266201, MW 351.4) has not been reported in CCR4 assays, and the absence of the 2-methyl group in the target compound preserves an additional hydrogen-bond acceptor site on the pyrimidine ring that may influence receptor interaction geometry.
| Evidence Dimension | CCR4 antagonist potency (IC50) |
|---|---|
| Target Compound Data | Not directly determined in published literature; substructure matches CCR4-active chemotype from patent family |
| Comparator Or Baseline | Piperazinyl pyrimidine derivative (BindingDB BDBM50045205): IC50 = 603 nM in [35S]GTPγS binding assay at human recombinant CCR4 |
| Quantified Difference | The target compound's unsubstituted pyrimidine 2-position distinguishes it from methylated analogs; class-level IC50 benchmark is 603 nM |
| Conditions | Human recombinant CCR4 receptor, CHO cell membranes, [35S]GTPγS binding assay |
Why This Matters
Procurement of the specific unsubstituted pyrimidine core is critical for CCR4-focused studies, as methylation at the 2-position may sterically hinder receptor binding while also altering cLogP (Δ ≈ 0.38), potentially shifting the compound's selectivity window.
- [1] BindingDB Entry BDBM50045205 (CHEMBL3310825). IC50: 603 nM. Antagonist activity at human recombinant CCR4 receptor expressed in CHO cell membranes by [35S]GTPγS binding assay. View Source
- [2] Li, S., Wang, Y., Xiao, J., Ma, D., Gong, H., Qi, H., ... & Ling, X. (2017). Piperazinyl pyrimidine derivatives, preparation method and use thereof. EP2805947B1. Examples and claims defining CCR4 antagonist pharmacophore. View Source
